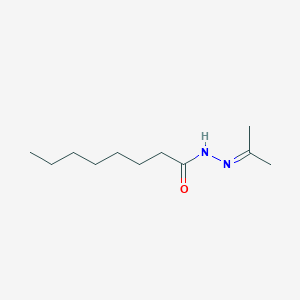
N-(propan-2-ylideneamino)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propan-2-ylideneamino)octanamide is an organic compound with the molecular formula C11H22N2O It is a hydrazine derivative, characterized by the presence of an octanoyl group and an isopropylidene group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(propan-2-ylideneamino)octanamide can be synthesized through the reaction of octanoyl chloride with isopropylidenehydrazine. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(propan-2-ylideneamino)octanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The hydrazine moiety allows for substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(propan-2-ylideneamino)octanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(propan-2-ylideneamino)octanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Octanoylhydrazine: Similar structure but lacks the isopropylidene group.
2-Isopropylidenehydrazine: Similar structure but lacks the octanoyl group.
Octanoyl chloride: A precursor in the synthesis of N-(propan-2-ylideneamino)octanamide.
Uniqueness: this compound is unique due to the presence of both the octanoyl and isopropylidene groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)octanamide |
InChI |
InChI=1S/C11H22N2O/c1-4-5-6-7-8-9-11(14)13-12-10(2)3/h4-9H2,1-3H3,(H,13,14) |
InChI Key |
IYWAPFQFYHKJSS-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NN=C(C)C |
Canonical SMILES |
CCCCCCCC(=O)NN=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















